molecular formula C29H25N3O3S B11775328 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11775328
M. Wt: 495.6 g/mol
InChI Key: FXXDOXVYFZODBP-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, cyano group, and methoxyphenyl groups

Preparation Methods

The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the cyano and methoxyphenyl groups. The final step involves the formation of the thioacetamide linkage. Industrial production methods may utilize optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methoxyphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide
  • 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-chlorophenyl)acetamide These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C29H25N3O3S

Molecular Weight

495.6 g/mol

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C29H25N3O3S/c1-19-8-10-21(11-9-19)26-16-23(20-12-14-22(34-2)15-13-20)24(17-30)29(32-26)36-18-28(33)31-25-6-4-5-7-27(25)35-3/h4-16H,18H2,1-3H3,(H,31,33)

InChI Key

FXXDOXVYFZODBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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